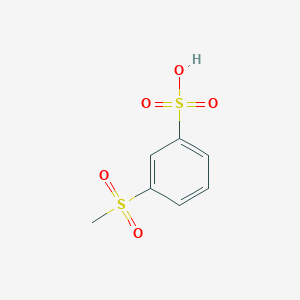
3-(Methanesulfonyl)benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methanesulfonyl)benzene-1-sulfonic acid is an organosulfur compound with the molecular formula C7H8O5S2. It is a derivative of benzenesulfonic acid, where one of the hydrogen atoms on the benzene ring is replaced by a methanesulfonyl group. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methanesulfonyl)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale sulfonation processes. These processes utilize sulfur trioxide and fuming sulfuric acid to achieve high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methanesulfonyl)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
3-(Methanesulfonyl)benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and as a catalyst in esterification reactions.
Biology: Employed in biochemical assays and as a reagent for modifying biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals due to its strong acidic properties.
Mechanism of Action
The mechanism of action of 3-(Methanesulfonyl)benzene-1-sulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, making it a versatile reagent in both organic and inorganic chemistry. The methanesulfonyl group enhances the compound’s reactivity, allowing it to undergo a wide range of chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog without the methanesulfonyl group.
Methanesulfonic acid: Contains only the methanesulfonyl group without the benzene ring.
Toluene-4-sulfonic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.
Uniqueness
3-(Methanesulfonyl)benzene-1-sulfonic acid is unique due to the presence of both the methanesulfonyl and sulfonic acid groups on the benzene ring. This dual functionality enhances its reactivity and makes it a valuable reagent in various chemical processes. Its strong acidic nature and ability to participate in multiple types of reactions set it apart from other similar compounds.
Properties
CAS No. |
22821-81-4 |
|---|---|
Molecular Formula |
C7H8O5S2 |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-methylsulfonylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O5S2/c1-13(8,9)6-3-2-4-7(5-6)14(10,11)12/h2-5H,1H3,(H,10,11,12) |
InChI Key |
LVBLHDZMCVKLAX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


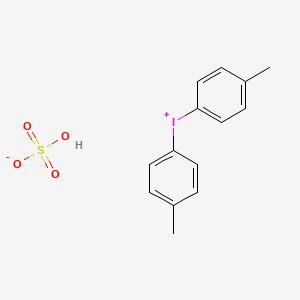
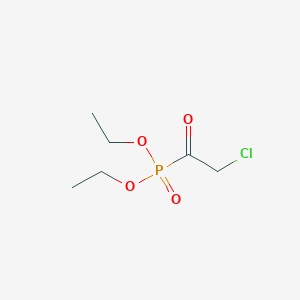
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
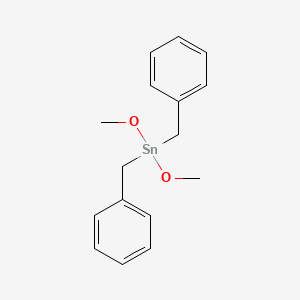
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
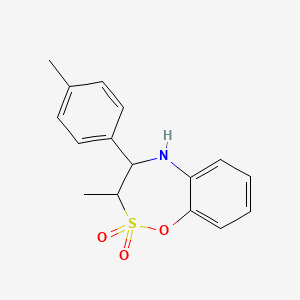
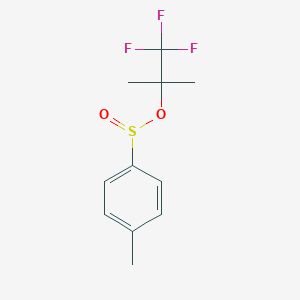
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)
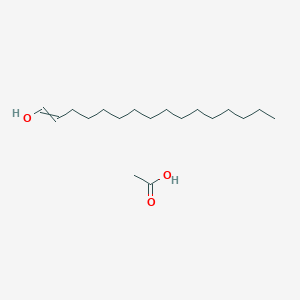
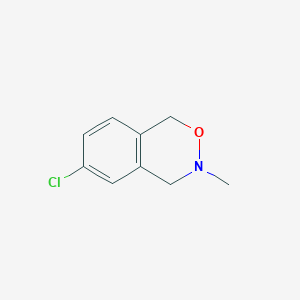
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
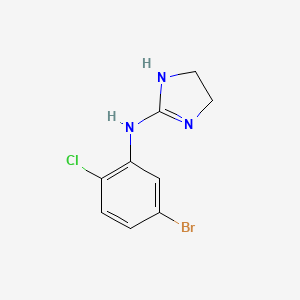
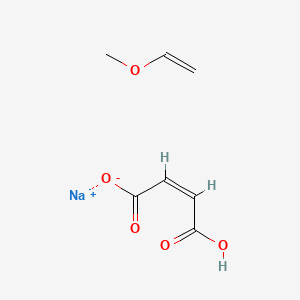
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
